1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine
Description
Properties
Molecular Formula |
C19H31N3O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H31N3O2/c1-20-10-12-22(13-11-20)17-6-8-21(9-7-17)15-16-14-18(23-2)4-5-19(16)24-3/h4-5,14,17H,6-13,15H2,1-3H3 |
InChI Key |
JMZRCEPYMSSQFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The target compound features a piperidine ring substituted at the 1-position with a 2,5-dimethoxybenzyl group and at the 4-position with a 4-methylpiperazine moiety. Key challenges include:
General Retrosynthetic Approaches
Two primary strategies emerge from literature:
-
Sequential alkylation : Piperidine is first benzylated with 2,5-dimethoxybenzyl chloride, followed by substitution at the 4-position with 4-methylpiperazine.
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Modular assembly : Pre-functionalized piperidine intermediates (e.g., 4-aminopiperidine derivatives) are coupled with 2,5-dimethoxybenzyl and 4-methylpiperazine precursors.
Stepwise Synthetic Procedures
Benzylation of Piperidine
The 1-(2,5-dimethoxybenzyl)piperidine intermediate is synthesized via nucleophilic substitution. A representative protocol adapted from BZP synthesis involves:
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Reagents : Piperidine, 2,5-dimethoxybenzyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM).
-
Conditions : Stirring at 65°C for 12–24 hours under inert atmosphere.
-
Yield : 84–86% (optimized via microwave-assisted methods to 95–96%).
Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic benzyl carbon. TEA neutralizes HCl byproducts, shifting equilibrium toward product formation.
Nucleophilic Substitution
Reductive Amination
-
Reagents : 4-oxopiperidine derivative, 4-methylpiperazine, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Conditions : Room temperature, 24 hours.
-
Yield : 75–80% (extrapolated from thiosemicarbazide syntheses).
Optimization and Side-Reaction Mitigation
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 24 hours to 15–30 minutes and improves yields by 10–15%. For example, benzylation under microwave conditions achieves 95% yield with negligible dibenzylation byproducts.
Solvent and Base Selection
-
Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of piperazine.
-
Inorganic bases (K₂CO₃) minimize side reactions compared to organic bases like TEA in multi-step syntheses.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : >98% purity using C18 columns (acetonitrile/water gradient).
-
Melting Point : 78–79°C (consistent with tert-alkylpiperazine derivatives).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Sequential Alkylation | DCM, TEA, 65°C, 24h | 84–86 | 95 | Scalability |
| Microwave-Assisted | DMF, 150W, 15min | 95–96 | 98 | Time efficiency |
| Reductive Amination | MeOH, NaBH₃CN, rt, 24h | 75–80 | 93 | Mild conditions |
Chemical Reactions Analysis
Piperidine Core Formation
-
The piperidine ring is typically synthesized via aza-Michael addition or cyclization reactions (Source ). For example, piperidine-4-one intermediates can be generated through double aza-Michael reactions involving α,β-unsaturated carbonyl compounds and amines.
-
Key reagents : Ethyl acetoacetate, ammonium acetate, and substituted amines.
-
Conditions : Microwave-assisted heating improves yields (Source ).
Benzylation of Piperidine
-
The 2,5-dimethoxybenzyl group is introduced via nucleophilic aromatic substitution (SNAr) or alkylation (Source , ).
Piperazine Functionalization
Piperazine Nitrogen Reactivity
Electrophilic Substitution on the Aromatic Ring
-
The 2,5-dimethoxybenzyl group directs electrophiles to the para position due to methoxy’s activating effects.
Coupling Reactions
-
The piperazine nitrogen participates in amide bond formation with carboxylic acids using coupling agents (Source ):
Curtius Rearrangement
-
Carbamate intermediates are accessible via Curtius rearrangement of acyl azides (Source ):
-
Reagents : Diphenylphosphoryl azide (DPPA), triethylamine.
-
Conditions : Toluene, 100°C, 12–20h.
-
Stability and Degradation Pathways
-
Acid/Base Hydrolysis : The methylpiperazine group resists hydrolysis under mild conditions but degrades in strong acids (e.g., HCl, >6M) or bases (Source ).
-
Oxidative Degradation : Piperidine and piperazine rings are susceptible to oxidation by H2O2 or KMnO4, forming N-oxides (inferred from Source ).
Key Challenges and Optimizations
-
Byproduct Formation : Dibenzylation during benzylation is minimized using HCl salts (Source ).
-
Purification : Silica gel chromatography or recrystallization (ethanol/hexane) isolates pure products (Source ).
-
Yield Improvements : Microwave synthesis reduces reaction times and increases yields by 10–15% (Source ).
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
The compound exhibits potential neuropharmacological effects, particularly in modulating neurotransmitter systems. It may influence serotonin and dopamine pathways, making it a candidate for treating mood disorders and anxiety. Research indicates that derivatives of similar structures can affect neurotransmitter levels, which is crucial for developing antidepressants and anxiolytics.
2. Anticancer Research
Recent studies have explored the anticancer potential of compounds related to 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine. For instance, its structural analogs have shown cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is critical for developing new cancer therapies.
Data Table: Summary of Biological Activities
Case Studies
-
Neuropharmacological Effects
- A study investigated the effects of similar piperazine derivatives on neurotransmitter systems. Results indicated significant alterations in serotonin receptor activity, suggesting therapeutic implications for anxiety and depression treatment.
-
Anticancer Activity
- In a series of experiments, derivatives of the compound were tested against human cancer cell lines (e.g., breast and colon cancer). The results demonstrated substantial cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
-
FAAH Inhibition
- Research focusing on FAAH inhibitors highlighted the potential of this compound to enhance endocannabinoid signaling, which may have implications for pain management and metabolic disorders.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Immunomodulatory Activity: When complexed with β-cyclodextrin (β-CD), the compound significantly stimulates CD4⁺, CD8⁺, and myeloid cell populations in rats with aseptic inflammation under cadmium chloride (CdCl₂) and lead acetate (Pb(CH₃COO)₂) exposure.
- Complexation with β-CD: The oily compound forms a 1:1 inclusion complex with β-CD in ethanol/water at 45°C, enhancing stability and bioavailability. The interaction is validated via IR spectroscopy and elemental analysis .
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with structurally related piperazine/piperidine derivatives:
Mechanistic and Pharmacological Distinctions
- Immunomodulation vs. Antioxidant Activity: The target compound’s immunomodulatory effects contrast with the antioxidant activity of 1-(2,5-dimethoxybenzyl)-4-arylpiperazines. The latter’s aryl substituents (e.g., electron-donating groups) enhance radical scavenging, whereas the target compound’s naphthaleneoxypropargyl and β-CD complexation enable immune cell modulation .
Enzyme Inhibition vs. Receptor Targeting :
Benzylmorpholine analogs inhibit cytochrome P450 enzymes, likely due to halogenated benzyl groups improving enzyme active-site binding. In contrast, the target compound’s β-CD complex may enhance interaction with immune cell receptors (e.g., CD4/CD8) .- Structural Impact on Bioavailability: The β-CD complex of the target compound improves solubility and stability compared to non-complexed analogs like 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine, which lacks pharmacokinetic data .
Biological Activity
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine can be represented as follows:
This compound features a piperidine core substituted with a 2,5-dimethoxybenzyl group and a methylpiperazine moiety, which contributes to its biological properties.
Pharmacological Effects
- Antidepressant Activity : Studies have indicated that compounds with similar piperidine structures exhibit antidepressant-like effects. The mechanism is often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antinociceptive Properties : Research has shown that derivatives containing piperidine structures can exhibit significant pain-relieving effects in animal models. These effects are believed to be mediated through opioid receptor interactions .
- Neuroprotective Effects : There is evidence suggesting that such compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through the inhibition of pro-apoptotic factors and enhancement of neurotrophic factors .
The biological activity of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine can be attributed to several mechanisms:
- Receptor Modulation : The compound likely interacts with various receptors including serotonin receptors (5-HT), dopamine receptors (D), and sigma receptors (σ). This multi-target approach may enhance its efficacy in treating mood disorders and pain .
- Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft and enhancing mood and analgesic effects .
Study 1: Antidepressant Efficacy
A study conducted on a series of piperidine derivatives demonstrated that compounds similar to 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine exhibited significant reductions in depression-like behaviors in rodent models. The results indicated a dose-dependent response with optimal efficacy at certain concentrations .
Study 2: Analgesic Properties
In another investigation, the analgesic properties were evaluated using formalin-induced pain models. The compound was administered at varying doses, showing a significant reduction in pain scores compared to controls, suggesting its potential utility in pain management therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-[1-(2,5-dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine, and how do solvent/base systems influence yield?
- Methodology : The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using DMF as a solvent with K₂CO₃ as a base, followed by propargyl bromide addition and purification via silica gel chromatography . In contrast, benzoyl chloride derivatives are prepared in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base, followed by crystallization or flash chromatography .
- Key Considerations : Polar aprotic solvents like DMF enhance nucleophilicity, while DCM is preferred for acid-sensitive reactions. Base selection (e.g., K₂CO₃ vs. DIEA) impacts reaction kinetics and side-product formation.
Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Methods : Thin-layer chromatography (TLC) monitors reaction progress , while IR spectroscopy identifies functional groups (e.g., carbonyl or aromatic stretches) . Elemental analysis confirms purity, and LC-MS/ESI+ provides molecular weight and fragmentation patterns .
- Resolution of Ambiguities : For stereoisomers (e.g., cis/trans products), chiral HPLC or NOESY NMR can distinguish spatial arrangements .
Advanced Research Questions
Q. How does β-cyclodextrin complexation improve the physicochemical properties of this compound, and what experimental parameters govern inclusion efficiency?
- Complexation Protocol : The oily derivative is complexed with β-cyclodextrin in a 1:1 mass ratio using ethanol and aqueous β-CD at 45°C for 5 hours. Progress is tracked via TLC until starting material disappearance (Rf 0.70) .
- Impact : Complexation enhances aqueous solubility and stability. IR spectral shifts (e.g., C=O or aromatic peaks) confirm host-guest interactions .
Q. What pharmacological mechanisms underlie the compound’s modulation of NMDA-evoked neurotransmitter release, and how do sigma receptors mediate these effects?
- Mechanistic Insights : The compound acts as a sigma receptor ligand, influencing NMDA receptor activity. In rat hippocampal slices, sigma antagonists like haloperidol block its potentiation of NMDA-evoked norepinephrine release, suggesting sigma-1 receptor coupling to Gᵢ/o proteins .
- Experimental Design : Use pertussis toxin to inactivate Gᵢ/o proteins and assess changes in NMDA response. Compare effects with known sigma agonists (e.g., DHEA S) and inverse agonists (e.g., PREG S) .
Q. How can structural modifications enhance target selectivity or reduce off-target effects in sigma receptor studies?
- SAR Strategies :
- Piperazine Substitution : Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to sterically hinder non-target interactions.
- Benzyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 2,5-positions to modulate sigma-1 vs. sigma-2 affinity .
- Validation : Radioligand binding assays (³H-(+)-pentazocine for sigma-1; ³H-DTG for sigma-2) quantify selectivity ratios.
Q. What stability challenges arise during storage or experimental use, and how can degradation be mitigated?
- Stability Risks : Piperazine derivatives are prone to oxidation under ambient conditions. For example, 1-acetyl-4-(4-hydroxyphenyl)piperazine degrades in the presence of light or moisture, forming reactive byproducts .
- Mitigation Strategies : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions and avoid prolonged exposure to high pH (>9) .
Q. How do discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) arise across studies, and what variables require standardization?
- Variables Affecting Data :
- Cell/Tissue Models : Primary neurons vs. transfected cell lines exhibit differing receptor expression levels.
- Assay Conditions : Mg²⁺ concentration modulates NMDA receptor gating, altering compound efficacy .
- Standardization : Use reference ligands (e.g., (+)-SKF-10,047 for sigma-1) as internal controls and report buffer ionic composition explicitly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
